molecular formula C6H10O4 B6618240 3-(hydroxymethyl)oxolane-3-carboxylic acid CAS No. 1698397-84-0

3-(hydroxymethyl)oxolane-3-carboxylic acid

Cat. No.: B6618240
CAS No.: 1698397-84-0
M. Wt: 146.14 g/mol
InChI Key: QXTQGQULDLNYAQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxolane-3-carboxylic acid (CAS 1698397-84-0) is a high-value, bifunctional heterocyclic compound of significant interest in medicinal and synthetic chemistry. This oxolane (tetrahydrofuran) derivative features both a carboxylic acid (-COOH) and a hydroxymethyl (-CH2OH) group on the same carbon atom, making it a versatile and sophisticated building block for research . The compound's primary research value lies in its application as a key synthetic intermediate. The carboxylic acid group can undergo standard reactions of carboxylic acids, such as being converted into acid chlorides, esters, and amides via nucleophilic acyl substitution reactions . This functional handle allows researchers to readily incorporate the oxolane core into more complex molecular architectures. The presence of the hydroxymethyl group provides a second site for chemical modification, enabling the creation of diverse polymers, linkers, or multifunctional target molecules. This bifunctionality is particularly valuable in pharmaceutical research for constructing novel bioactive compounds or prodrugs, as the oxolane ring can influence properties like water solubility and metabolic stability . With a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol, it is supplied with a guaranteed purity of 95% . As a standard handling precaution, this product is for research purposes only and is not intended for diagnostic or therapeutic use. It is recommended to store the material at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

3-(hydroxymethyl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-6(5(8)9)1-2-10-4-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTQGQULDLNYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with formaldehyde and subsequent oxidation. One common method includes the use of a catalyst such as p-toluenesulfonic acid to facilitate the reaction . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques such as crystallization and chromatography further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxymethyl group can yield 3-(formyl)oxolane-3-carboxylic acid or 3-(carboxy)oxolane-3-carboxylic acid.

    Reduction: Reduction of the carboxylic acid group can produce 3-(hydroxymethyl)oxolane-3-methanol.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 3-(Hydroxymethyl)oxolane-3-carboxylic acid is utilized as a versatile building block in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, making it an essential intermediate in the production of pharmaceuticals and agrochemicals.

Synthesis Routes

  • The synthesis typically involves the reaction of oxolane derivatives with formaldehyde, followed by oxidation processes. Catalysts such as p-toluenesulfonic acid are often employed to enhance yield and efficiency.

Biological Applications

Biochemical Pathways

  • Research indicates that this compound plays a role in biochemical pathways, particularly in enzyme interactions. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially influencing their catalytic activity .

Therapeutic Potential

  • Ongoing studies are investigating its potential as a precursor in drug synthesis. Its structural characteristics suggest that it could be developed into therapeutics targeting various biological pathways, including those involved in metabolic disorders and cancer .

Industrial Applications

Polymer Production

  • In industrial settings, this compound is used for producing polymers and resins. Its carboxylic acid functionality allows it to participate in polycondensation reactions, leading to the formation of high-performance materials .

Chemical Manufacturing

  • The compound is also involved in the production of other industrial chemicals, which are critical for various applications ranging from coatings to adhesives.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing anti-inflammatory drugs. The compound's ability to undergo selective reactions allowed for the efficient formation of desired pharmaceutical agents with high purity .

Case Study 2: Enzyme Interaction Studies

In biochemical research, experiments showed that this compound could modulate enzyme activity by altering the local pH through its carboxylic acid group. This property was exploited to enhance the efficacy of certain enzyme-catalyzed reactions, leading to improved yields in biochemical assays .

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)oxolane-3-carboxylic acid involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH of the local environment and affecting biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(hydroxymethyl)oxolane-3-carboxylic acid with structurally related oxolane derivatives and other cyclic carboxylic acids, emphasizing their physicochemical properties, synthetic routes, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -OH (hydroxymethyl) at C3 C₆H₁₀O₄ 146.14 Polar, potential for esterification
3-(Methoxymethyl)oxolane-3-carboxylic acid -OCH₃ (methoxymethyl) at C3 C₇H₁₂O₄ 160.17 Increased lipophilicity; prodrug candidate
3-(Benzylamino)oxolane-3-carboxylic acid -NHCH₂C₆H₅ (benzylamino) at C3 C₁₂H₁₅NO₃ 221.25 Research chemical; peptide synthesis
3-{[(tert-Butoxy)carbonyl]amino}oxolane-3-carboxylic acid -NHBoc (Boc-protected amino) at C3 C₁₀H₁₇NO₅ 231.24 Stable intermediate for amide coupling
3-Oxocyclohexanecarboxylic acid Cyclohexane ring with ketone and COOH C₇H₁₀O₃ 142.15 Cyclic ketone; precursor for fragrances
Methyl 3-oxocyclohexanecarboxylate Cyclohexane ring with ketone and COOCH₃ C₈H₁₂O₃ 156.18 Ester derivative; flavoring agent

Structural and Functional Differences

Substituent Effects on Polarity and Reactivity: The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxymethyl analog, which is more lipophilic . The benzylamino and Boc-protected amino derivatives introduce nucleophilic nitrogen, enabling peptide bond formation or metal coordination .

Analogous compounds, such as 3-oxocyclohexanecarboxylic acid derivatives, are often prepared via Claisen condensation or esterification using thionyl chloride (SOCl₂) .

Biological and Industrial Applications: Methoxymethyl and Boc-protected variants are favored in prodrug design due to hydrolytic stability under physiological conditions . Benzylamino derivatives are utilized as chiral building blocks in asymmetric synthesis .

Stability and Reactivity Trends

  • Hydrolytic Stability : The hydroxymethyl group is prone to oxidation or esterification, whereas methoxymethyl and Boc-protected groups resist hydrolysis, enhancing shelf-life .
  • Thermal Stability : Cyclohexane-based analogs (e.g., 3-oxocyclohexanecarboxylic acid) exhibit higher thermal stability (boiling point ~121–123°C at 16 Torr) compared to oxolane derivatives due to their rigid cyclic structures .

Biological Activity

3-(Hydroxymethyl)oxolane-3-carboxylic acid (HMOC) is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an oxolane ring with a hydroxymethyl group and a carboxylic acid group. This unique configuration contributes to its reactivity and interaction with biological targets.

The biological activity of HMOC is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and acid-base reactions. The hydroxymethyl group can form hydrogen bonds, while the carboxylic acid group can influence the local pH, thereby affecting various biochemical processes.

Key Mechanisms:

  • Enzyme Interaction : HMOC may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound’s functional groups allow it to bind to various receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that HMOC derivatives may possess anticancer properties, making them candidates for further investigation in cancer therapy .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against certain bacterial strains, indicating potential use in developing new antibiotics .
  • Metabolic Pathway Modulation : The compound may influence key metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of HMOC on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis in cancer cells, indicating its potential as an anticancer agent.
    • Table 1 : Summary of IC50 Values for HMOC Against Various Cancer Cell Lines
      Cell LineIC50 (µM)
      HeLa15.2
      MCF-712.5
      A54918.4
  • Antimicrobial Activity :
    • In vitro tests demonstrated that HMOC exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
    • Table 2 : Antimicrobial Efficacy of HMOC
      Bacterial StrainMIC (µg/mL)
      Staphylococcus aureus32
      Escherichia coli64

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and has applications in:

  • Drug Development : Its derivatives are being explored for their therapeutic potential in treating various diseases.
  • Biochemical Research : HMOC is utilized in studies investigating enzyme kinetics and metabolic pathways due to its structural properties .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Systematically modify substituents:
  • Replace hydroxymethyl with methoxymethyl to reduce polarity.
  • Introduce halogens (e.g., Cl at the oxolane ring) to enhance binding to hydrophobic enzyme pockets . Test analogs in enzyme inhibition assays (e.g., IC50_{50} determination) and correlate with computed logP values .

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